molecular formula C13H20ClNO2 B159895 2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride CAS No. 126002-37-7

2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride

Cat. No. B159895
M. Wt: 257.75 g/mol
InChI Key: CVYMSSWJPQAARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride is a chemical compound that is commonly known as DMED. It is widely used in scientific research as a fluorescent probe for detecting and studying the properties of biological membranes. DMED is a highly sensitive and selective probe that has been extensively used to investigate the structure, function, and dynamics of biological membranes. In

Scientific Research Applications

DMED is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes. It has been used to investigate the structure, function, and dynamics of cell membranes, mitochondrial membranes, and artificial lipid bilayers. DMED can be incorporated into lipid membranes, where it undergoes a change in its fluorescence properties upon interaction with the membrane environment. This change in fluorescence can be used to monitor changes in membrane properties, such as lipid order, polarity, and fluidity.

Mechanism Of Action

DMED is a fluorescent probe that undergoes a change in its fluorescence properties upon interaction with biological membranes. The mechanism of action of DMED involves its incorporation into the lipid bilayer, where it undergoes a change in its fluorescence properties due to changes in the local environment. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment, such as changes in lipid order, polarity, and fluidity.

Biochemical And Physiological Effects

DMED has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes.

Advantages And Limitations For Lab Experiments

DMED has several advantages for lab experiments. It is a highly sensitive and selective probe that can be used to study the properties of biological membranes with high spatial and temporal resolution. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment. DMED is also a non-toxic compound that can be used in living cells and organisms.
However, DMED also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. DMED is also sensitive to photobleaching, which can limit its use for long-term experiments. Additionally, DMED can be affected by environmental factors, such as temperature and pH, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of DMED in scientific research. One potential direction is the development of new probes based on the structure of DMED that have improved properties, such as increased sensitivity and selectivity. Another direction is the use of DMED in combination with other probes and techniques, such as super-resolution microscopy and mass spectrometry, to study the properties of biological membranes with high spatial and temporal resolution. Additionally, DMED could be used to study the properties of diseased cells and tissues, such as cancer cells and Alzheimer's disease tissues, to gain insights into the mechanisms of disease progression and potential therapeutic targets.

Synthesis Methods

DMED can be synthesized by reacting 4-(2-(dimethylamino)ethoxy)benzaldehyde with acetone in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained as a white solid after purification. The yield of DMED is typically around 70-80%.

properties

CAS RN

126002-37-7

Product Name

2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]propan-2-one;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-11(15)10-12-4-6-13(7-5-12)16-9-8-14(2)3;/h4-7H,8-10H2,1-3H3;1H

InChI Key

CVYMSSWJPQAARK-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl

Other CAS RN

126002-37-7

synonyms

2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride

Origin of Product

United States

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